4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing organic compound notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents. This compound belongs to the class of benzoxaboroles, which have gained attention due to their unique structural features and biological activities.
Source: The compound was first synthesized in the mid-20th century and has since been studied for various pharmacological properties. It is derived from the modification of benzo[c][1,2]oxaborole structures, which are recognized for their ability to interact with biological targets.
Classification: 4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is classified as an aromatic amine and a boron-containing heterocycle. Its molecular formula is , and it features a boron atom integrated into a benzene-like ring structure.
The synthesis of 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol typically involves several key steps:
The molecular structure of 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol features:
4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol participates in various chemical reactions:
The mechanism of action for 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol primarily involves:
The physical and chemical properties of 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol include:
4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific applications:
Benzoxaboroles represent a distinct class of boron-heterocyclic compounds characterized by a fused benzene and oxaborole ring system. The core structure features a boron atom integrated into a five-membered cyclic ester, where boron adopts sp² hybridization and forms reversible covalent bonds with nucleophiles. This electron-deficient boron center confers unique reactivity, enabling dynamic interactions with biological targets containing diol motifs (e.g., enzymes, RNA) or hydroxyl-rich environments [5] [8].
Table 1: Core Features of Benzoxaborole Chemistry
Property | Description | Functional Implication |
---|---|---|
Boron Electronic State | sp² hybridization; vacant p-orbital | Electrophilicity enabling reversible covalent bonding with nucleophiles |
Tautomerism | Equilibrium between trigonal planar (neutral) and tetrahedral anionic (B–OH) forms | pH-dependent reactivity; membrane permeability optimization |
Ring Strain | Five-membered oxaborole ring with O–B bond angle ~106° | Enhanced hydrolytic stability compared to acyclic boronic acids |
B–O Bond Length | ~1.36–1.39 Å (crystallographic data) | Conformational rigidity beneficial for target complementarity |
4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol exemplifies these traits, with its amine substituent at the C4 position (CAS: 1285533-08-5; Molecular Formula: C₇H₈BNO₂; MW: 148.95 g/mol) [1] [9]. Its canonical SMILES (NC1C=CC=C2B(O)OCC2=1) reflects the fusion of the 4-aminophenyl moiety to the oxaborole, creating a planar scaffold ideal for bioisosteric replacement in drug design. The amine group enhances water solubility and provides a synthetic handle for derivatization via amide coupling or Schiff base formation [6] [8].
Boron heterocycles emerged as pharmacologically significant entities following the FDA approval of bortezomib (2003), a proteasome inhibitor for multiple myeloma. This milestone validated boron’s ability to engage biological targets through reversible covalent inhibition. Subsequent approvals of tavaborole (2014; antifungal) and crisaborole (2016; anti-inflammatory) highlighted benzoxaboroles’ therapeutic versatility [2] [5].
Key advancements driving benzoxaborole development include:
Table 2: Milestones in Boron-Containing Drug Development
Year | Compound | Therapeutic Area | Key Mechanism | Boron Heterocycle Type |
---|---|---|---|---|
2003 | Bortezomib | Oncology (myeloma) | 26S proteasome inhibition | Boronic acid dipeptide |
2014 | Tavaborole | Antifungal (onychomycosis) | Leucyl-tRNA synthetase inhibition | Benzoxaborole |
2016 | Crisaborole | Dermatology (atopic dermatitis) | Phosphodiesterase-4 (PDE4) inhibition | Oxaborole-containing benzamide |
2025* | Ganfeborole (Phase II) | Infectious disease (TB) | Leucyl-tRNA synthetase inhibition | Chloro-alkoxy benzoxaborole |
*Ganfeborole data from recent clinical evaluation [2].
4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol serves as a versatile pharmacophore and synthetic intermediate in antimicrobial and anticancer agent development. Its primary roles include:
The C4 amine group enables rapid generation of analogs via:
While direct biological data for the parent compound is limited in the provided sources, its structural similarity to tavaborole and ganfeborole suggests potential inhibition of aminoacyl-tRNA synthetases. Benzoxaboroles form stable B-O-adenylate adducts within enzyme active sites, disrupting protein synthesis [2] [8].
As a building block for novel fungicides, this scaffold has been derivatized to combat Colletotrichum sublineolum (rice/sorghum pathogen) and Mycosphaerella fijiensis (banana leaf-spot disease). Substitutions at the C4 amine significantly influence fungicidal activity, as demonstrated in multi-substituted benzoxaborole libraries [6].
Table 3: Synthetic Applications of 4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol
Derivatization Route | Reagents/Conditions | Key Products | Application Target |
---|---|---|---|
Amide Coupling | Carboxylic acids + EDC/HATU | Aryl amides (e.g., compounds 44, 45) | Antimycobacterial agents |
Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) in t-BuOH | N-Boc-protected intermediates | Antifungal precursor synthesis |
Urea Formation | Isocyanates in DCM/THF | Urea-linked benzoxaboroles | Agricultural fungicides |
Reductive Amination | Aldehydes + NaBH₃CN | Alkylamino derivatives | SAR expansion for LeuRS inhibition |
The compound’s physicochemical profile (cLogD: 0.8–1.2; pKa: 8.2) supports cellular penetration, while the boronic acid moiety enables formulation in topical vehicles like ethanol/propylene glycol mixtures for dermatological applications [6] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3